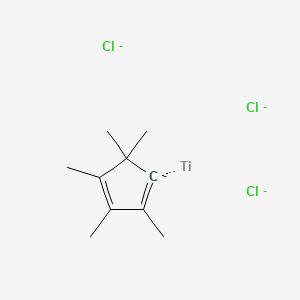
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is a chemical compound with the molecular formula C10H15Cl3Ti. It is a member of the organometallic compounds, specifically a titanium complex. This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene with titanium tetrachloride. The reaction typically involves the deprotonation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene using a strong base such as n-butyllithium, followed by the addition of titanium tetrachloride to form the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The titanium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., n-butyllithium) and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield a variety of titanium complexes with different ligands .
Aplicaciones Científicas De Investigación
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is employed in studies involving the interaction of organometallic compounds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride exerts its effects involves the coordination of the titanium center with various ligands. The titanium center can undergo changes in its oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentamethylcyclopentadienyl)titanium dichloride: This compound has a similar structure but with two pentamethylcyclopentadienyl ligands instead of one.
Pentamethylcyclopentadienyliron dicarbonyl dimer: This iron complex has a similar ligand structure but different metal center and coordination environment.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is unique due to its specific ligand environment and reactivity. The presence of the pentamethylcyclopentadienyl ligand provides steric protection and enhances the stability of the titanium center, making it suitable for various catalytic and material science applications .
Propiedades
Fórmula molecular |
C10H15Cl3Ti-4 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;/p-3 |
Clave InChI |
AVXGKICGVLICAY-UHFFFAOYSA-K |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)

![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)

![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)

![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)


